molecular formula C18H19Na2O8P B12438438 Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate

Cat. No.: B12438438
M. Wt: 440.3 g/mol
InChI Key: VXNQMUVMEIGUJW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Expected signals include aromatic protons (δ 6.5–7.5 ppm), methoxy groups (δ 3.7–3.9 ppm), and ethenyl protons (δ 6.2–6.8 ppm, coupling constant J ≈ 12 Hz for Z-configuration).
  • ³¹P NMR : A singlet near δ 0 ppm indicates the phosphate group.
  • ²³Na NMR : Resonances near δ −10 ppm confirm sodium ion coordination.

Infrared (IR) Spectroscopy

  • P=O stretch : Strong absorption at 1250–1300 cm⁻¹ .
  • Aromatic C–H bending : Peaks at 690–900 cm⁻¹ .
  • Methoxy C–O stretch : Bands at 1020–1100 cm⁻¹ .

Mass Spectrometry (MS)

  • ESI-MS (negative mode) : Major ion at m/z 396.1 [M−2Na+H]⁻.
  • Fragmentation : Loss of methoxy (−31 Da) and phosphate (−98 Da) groups observed.

Computational Chemistry Insights into Electronic Structure

Density functional theory (DFT) studies on combretastatin analogs highlight the electronic effects of substituents:

  • The trimethoxyphenyl ring acts as an electron-donating group, increasing electron density at the ethenyl bridge.
  • The Z-configuration minimizes steric hindrance, allowing optimal alignment with tubulin’s colchicine-binding site.
  • Phosphate group : Introduces negative charge (−2), enhancing solubility and pharmacokinetics.
Parameter Value (DFT) Significance
HOMO-LUMO gap 4.2 eV Reactivity with tubulin
Dipole moment 8.5 Debye Solubility in polar media

These insights align with experimental data showing potent microtubule depolymerization activity.

Properties

IUPAC Name

disodium;[2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21O8P.2Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;;/h5-11H,1-4H3,(H2,19,20,21);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNQMUVMEIGUJW-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Na2O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The most widely adopted method involves reacting CA-4 with phosphorus oxychloride (POCl₃) followed by neutralization with disodium hydrogen phosphate. This two-step process achieves 76–82% yields in laboratory settings:

Step 1: Phosphorylation
$$
\text{CA-4} + \text{POCl}3 \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}2, 0^\circ\text{C}} \text{Phosphorodichloridate intermediate}
$$

Step 2: Hydrolysis and Salification
$$
\text{Intermediate} + \text{Na}2\text{HPO}4 \xrightarrow{\text{H}_2\text{O, rt}} \text{CA4DP}
$$

Optimized Conditions

Recent advancements (2023–2025) have refined this protocol:

Parameter Optimal Value Impact on Yield
Solvent Anhydrous CH₂Cl₂ Prevents hydrolysis of POCl₃
Base Triethylamine Maintains pH 6–7
Temperature 0°C → 25°C gradient Minimizes isomerization
Reaction Time 24–36 h Complete conversion

Industrial-scale implementations (e.g., patent CN1737004A) report 68% isolated yield using continuous flow reactors.

Direct Phosphorylation Using EDCI/HOBt Coupling

Carbodiimide-Mediated Approach

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt) for phosphate ester formation:

Procedure

  • CA-4 (1.0 eq), dimethylaminopyridine (DMAP, 1.2 eq), and HOBt (1.5 eq) in CH₂Cl₂ at 0°C
  • EDCI·HCl (1.5 eq) added under N₂ atmosphere
  • Stirred 24 h at 25°C → 76% yield

Advantages

  • Avoids POCl₃ handling
  • Compatible with acid-sensitive substrates

Stereoselective Synthesis via Wittig and Suzuki Coupling

Z-Selective Wittig Reaction

The 2025 PMC study (PMC11124394) details a stereocontrolled route:

  • Phosphonium Salt Formation
    $$
    3,4,5-\text{Trimethoxybenzyl alcohol} + \text{PPh}3\text{Br}2 \xrightarrow{\text{THF}} \text{Phosphonium salt (85%)}
    $$

  • Olefination
    $$
    \text{Salt} + 3-\text{hydroxy-4-methoxybenzaldehyde} \xrightarrow{\text{NaHMDS}} Z-\text{CA-4 (91:9 Z/E ratio)}
    $$

  • Phosphorylation
    Subsequent POCl₃ treatment yields CA4DP with 56% overall yield.

Suzuki-Miyaura Cross-Coupling

For analogs with electron-withdrawing groups:

Component Specification
Boronic Ester 3-Methoxy-4-(Bpin)phenyl
Catalyst Pd(PPh₃)₄ (5 mol%)
Base Na₂CO₃ (2M)
Yield 62–68%

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability
POCl₃ Phosphorylation 76 98.5 Industrial
EDCI Coupling 68 97.2 Pilot-scale
Wittig Route 56 99.1 Laboratory

Key Observations

  • POCl₃ method remains the gold standard for large-scale production
  • Wittig approach superior for stereochemical control
  • EDCI suitable for small-batch GMP manufacturing

Industrial-Scale Challenges

Isomerization Mitigation

The ethenyl bridge’s Z→E isomerization during phosphorylation reduces potency. Countermeasures include:

  • Strict temperature control (<30°C)
  • Radical inhibitors (BHT, 0.1% w/w)
  • Reduced light exposure (amber reactors)

Solubility Management

CA4DP’s high polarity (logP −1.2) complicates purification:

Purification Step Technique Outcome
Crystallization CH₂Cl₂/EtOAc (3:1) 92% recovery
Chromatography C18 reverse-phase >99% purity
Nanofiltration 1 kDa MWCO membrane 98% monomeric form

Emerging Technologies

Continuous Flow Synthesis

Recent patents (2024–2025) describe microreactor systems that enhance yield to 81% by:

  • Precise residence time control (12 min)
  • In-line IR monitoring of phosphorylation

Enzymatic Phosphorylation

Pilot studies using acid phosphatases show promise:

Enzyme Source Conversion (%)
PhoN-Sf Shigella flexneri 58
rPAP Recombinant 72

Chemical Reactions Analysis

Scientific Research Applications

Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate is a synthetic compound with the molecular formula C18H19Na2O8PC_{18}H_{19}Na_2O_8P. It is structurally similar to natural stilbenoid phenols, particularly those derived from Combretum caffrum, an African bush willow. The presence of a phosphate group enhances its water solubility, making it suitable for various biological applications. The compound also has multiple methoxy groups that contribute to its chemical properties and biological activity.

Chemical Properties and Reactivity

The chemical reactivity of this compound is determined by its functional groups. The phosphate group can undergo hydrolysis under acidic or basic conditions, releasing phosphate ions. The methoxy groups on the aromatic rings allow for potential electrophilic substitution reactions. Depending on the reaction conditions and reagents, the compound may also undergo oxidation or reduction reactions.

Applications

This compound has several applications in clinical and research settings due to its unique properties.

Anti-cancer Agent

  • This compound exhibits biological activities, particularly as an anti-cancer agent.
  • Its mechanism of action is thought to involve the disruption of microtubule dynamics, similar to other compounds in its class, such as combretastatin A-4. This disruption can inhibit cancer cell proliferation and induce apoptosis.
  • It has been studied for its potential to enhance the efficacy of chemotherapeutic agents by targeting tumor vasculature.

Mechanism of Action

Fosbretabulin disodium exerts its effects by binding to tubulin dimers and preventing microtubule polymerization. This results in mitotic arrest and apoptosis in endothelial cells. The compound selectively targets endothelial cells in tumor vasculature, leading to a rapid reduction in tumor blood flow and increased cellular necrosis . The molecular targets include tubulin and vascular endothelial-cadherin signaling pathways .

Comparison with Similar Compounds

Chemical and Structural Profile

  • Molecular Formula : C₁₈H₁₉Na₂O₈P .
  • Molecular Weight : 440.296 g/mol .
  • Structure : Features a stilbene core (Z-configuration ethenyl bridge) linking two aromatic rings. The first ring has a 2-methoxy group and a phosphate group at the 5-position; the second is a 3,4,5-trimethoxyphenyl group .
  • Key Modifications: The phosphate group enhances water solubility, enabling intravenous administration, while the trimethoxyphenyl moiety is critical for tubulin-binding activity .

Pharmacological Activity

  • Mechanism : Binds to β-tubulin, destabilizing microtubules in tumor vasculature, leading to vascular shutdown and necrosis .
  • Clinical Use : Investigated in Phase II/III trials for thyroid cancer and ovarian cancer .

Comparison with Structurally and Functionally Similar Compounds

Combretastatin A4 (CA4)

  • Structure: Lacks the phosphate group; features a free phenolic hydroxyl group .
  • Activity : Direct tubulin binder but suffers from poor bioavailability due to low solubility. Fosbretabulin disodium acts as its water-soluble prodrug .
  • Key Difference : CA4’s IC₅₀ for tubulin polymerization inhibition is ~2–4 μM, while Fosbretabulin disodium requires dephosphorylation to CA4 for activity .

Dihydronaphthalene Analogues (OXi6196 and OXi6197)

  • Structure : Replace the stilbene core with a dihydronaphthalene ring. OXi6197 is a phosphate prodrug of OXi6196 .
  • Synthesis: Involves bromination of naphthoquinone followed by coupling with trimethoxyphenyl groups (47–63% yields) .
  • Activity : Retains vascular disrupting effects but with improved metabolic stability compared to CA4 derivatives .

Azetidin-2-one Derivatives (Compounds 14a, 14b, 15a)

  • Structure: Incorporate a β-lactam (azetidinone) ring instead of the ethenyl bridge. Examples include 2-methoxy-5-(4-oxoazetidin-2-yl)phenyl dibenzyl phosphate .
  • Synthesis : Achieved via β-lactam ring formation and phosphorylation (27–45% yields) .
  • Activity : Moderate tubulin inhibition (IC₅₀ ~0.5–1 μM in some analogues), but less potent than Fosbretabulin .

Sulfonamide Analogues (Compound 6r)

  • Structure : Features a sulfonamide linker and a trimethoxyphenyl group. Example: Sodium (E)-2-methoxy-5-(2-(2',4',6'-trimethoxyphenyl)vinylsulfonamido)-phenyl phosphate .
  • Synthesis: Sulfonylation of phenolic intermediates followed by phosphorylation (85% yield) .
  • Activity : Dual mechanism of tubulin destabilization and kinase inhibition, with IC₅₀ values comparable to CA4 .

Clinical-Stage Analogues

Compound Structure Modification Clinical Phase Key Feature Reference
OXi4503 3-Methoxy-phosphorylated CA4 Phase I/II Enhanced vascular disruption
AVE8062 Glycinamide-linked stilbene Phase II Improved tumor penetration
CKD-516 Benzofuran core with phosphate Phase II Orally bioavailable

Structural and Functional Trends

  • Stilbene Core: Critical for tubulin binding; modifications (e.g., dihydronaphthalene, azetidinone) alter potency and solubility.
  • Phosphate Prodrugs : Enhance solubility but require enzymatic activation.
  • Substituent Effects : Trimethoxyphenyl groups are essential for activity; sulfonamides or β-lactams introduce secondary mechanisms.

Pharmacological Data

Compound Tubulin IC₅₀ (μM) Solubility (mg/mL) Clinical Status
Fosbretabulin disodium 0.5–2* ≥4.4 (H₂O) Phase II/III
CA4 2–4 <0.1 Preclinical
OXi6197 0.3–0.7* 3.2 (H₂O) Preclinical
Compound 6r 1.2 2.8 (DMSO) Preclinical

*Values estimated post-activation for prodrugs.

Biological Activity

Disodium 2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate, commonly referred to as fosbretabulin disodium, is a synthetic compound with notable biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H19Na2O8P
  • Molecular Weight : 446.343 g/mol
  • CAS Number : 168555-66-6
  • IUPAC Name : Disodium; [2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate

The compound's structure features multiple methoxy groups and a phosphate moiety which enhance its solubility and bioavailability compared to other similar compounds. Its structural resemblance to natural stilbenoid phenols contributes to its biological activity, particularly in targeting cancer cells.

Fosbretabulin disodium acts primarily as a microtubule-destabilizing agent , which is crucial for its anti-cancer properties. The mechanism includes:

  • Disruption of Microtubule Dynamics : Similar to combretastatin A-4, fosbretabulin interferes with tubulin assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Vascular Targeting : It selectively targets tumor vasculature, causing central necrosis within tumors by disrupting blood supply . This mechanism enhances the efficacy of conventional chemotherapeutic agents.

Anticancer Activity

Fosbretabulin has shown significant antiproliferative effects across various cancer cell lines. Some key findings include:

  • Inhibition of Cancer Cell Proliferation : Studies indicate that fosbretabulin exhibits IC50 values in the nanomolar range against several cancer types, including HeLa and A549 cells .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis through mitochondrial depolarization and activation of caspase pathways . For instance, treatment with fosbretabulin led to an increase in cleaved caspase-9 levels and a decrease in Bcl-2 expression, indicating a shift towards pro-apoptotic signaling.

Case Studies

  • Zebrafish Model : In vivo studies using zebrafish demonstrated that fosbretabulin effectively inhibited tumor growth by disrupting endothelial cell function and promoting apoptosis in the surrounding tumor microenvironment .
  • Cell Cycle Arrest : Research indicates that treatment with fosbretabulin causes G2/M phase arrest in treated cancer cells. This was evidenced by flow cytometry analysis showing significant accumulation of cells in this phase following treatment .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological ActivityUnique Features
Combretastatin A-4HighAnti-cancerPotent microtubule destabilizer
Fosbretabulin disodiumIdenticalAnti-cancerWater-soluble prodrug
3,4-DimethoxystilbeneModerateAntioxidantLacks phosphate group

Fosbretabulin's unique combination of methoxy groups and phosphate moiety enhances its solubility and biological activity compared to these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.